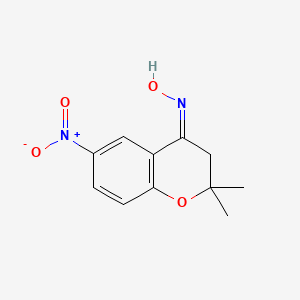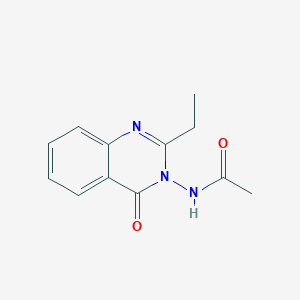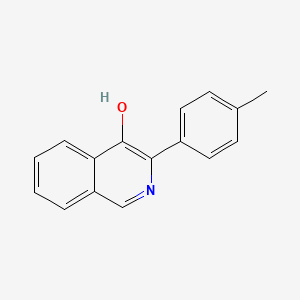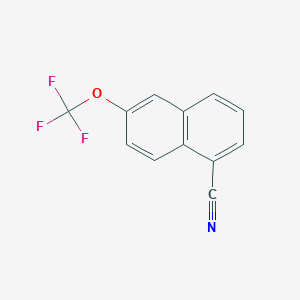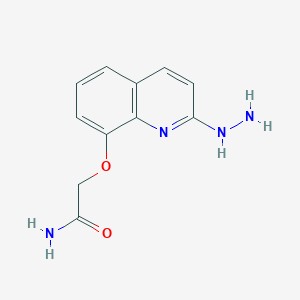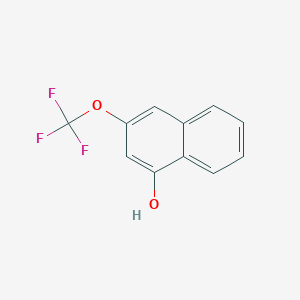
2-(Trifluoromethoxy)-4-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-fluorobenzene as a precursor . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)-4-naphthol may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethoxy)-4-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted naphthols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)-4-naphthol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and lipophilicity.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)-4-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethoxy)phenol
- 4-(Trifluoromethoxy)aniline
- 2-(Trifluoromethoxy)benzoic acid
Uniqueness: 2-(Trifluoromethoxy)-4-naphthol is unique due to its naphthol core, which provides distinct chemical reactivity and biological activity compared to other trifluoromethoxy-substituted compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H7F3O2 |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H |
InChI-Schlüssel |
SXPRDCGHGDSZED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



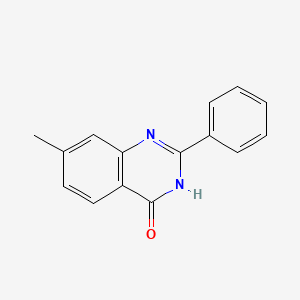
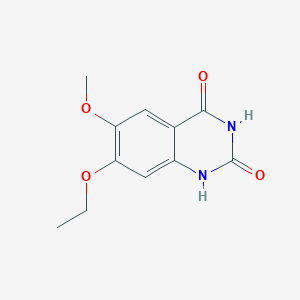
![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)
